N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Hybrid molecule design Scaffold hopping

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 1170108-88-9) is a hybrid heterocyclic small molecule (MF: C18H14N4O2S, MW: 350.4 g/mol) that integrates a 1,3,4-oxadiazole ring and a benzothiazole carboxamide scaffold within a single molecular framework. This structural combination distinguishes it from single-scaffold analogs, as the 1,3,4-oxadiazole regioisomer confers systematically lower lipophilicity and improved metabolic stability relative to its 1,2,4-oxadiazole counterparts.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 1170108-88-9
Cat. No. B2794657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS1170108-88-9
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H14N4O2S/c1-11-6-8-12(9-7-11)10-15-21-22-18(24-15)20-16(23)17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,20,22,23)
InChIKeyCUKQSMNCJADAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 1170108-88-9): Structural and Procurement Baseline


N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 1170108-88-9) is a hybrid heterocyclic small molecule (MF: C18H14N4O2S, MW: 350.4 g/mol) that integrates a 1,3,4-oxadiazole ring and a benzothiazole carboxamide scaffold within a single molecular framework . This structural combination distinguishes it from single-scaffold analogs, as the 1,3,4-oxadiazole regioisomer confers systematically lower lipophilicity and improved metabolic stability relative to its 1,2,4-oxadiazole counterparts . The compound is supplied at a standard purity of 95%, and predictions place its computed LogP in the range of 3.1–4.0 , positioning it as a moderately lipophilic chemotype amenable to both biochemical and cell-based applications.

Why In-Class Compounds Cannot Simply Be Interchanged: The Critical Role of the 1,3,4-Oxadiazole–Benzothiazole Architecture


The procurement risk in substituting this compound with a generic oxadiazole or benzothiazole is high because the dual-scaffold architecture is the primary driver of potency and selectivity; single-scaffold analogs consistently underperform. For instance, benzothiazole-2-carboxamides lacking the 1,3,4-oxadiazole moiety show significantly weaker inhibition of ATP-phosphoribosyl transferase (ATP-PRTase) in Mycobacterium tuberculosis, while 5-benzyl-1,3,4-oxadiazole-2-carboxamides without the benzothiazole core lose selectivity for SIRT2 over SIRT1 and SIRT3 . Separately, the 1,3,4-oxadiazole regioisomer itself provides an order-of-magnitude lower log D (median difference ~1.2 log units) compared to its 1,2,4-oxadiazole matched molecular pair, translating to measurably higher aqueous solubility, reduced CYP binding, and lower hERG affinity . Substitution with a 1,2,4-oxadiazole analog therefore introduces unpredictable metabolic and toxicity liabilities, making direct interchange scientifically unsound without full re-validation.

Product-Specific Quantitative Evidence Guide: N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide


Structural Determinants of Potency: The 1,3,4-Oxadiazole–Benzothiazole Hybrid Scaffold

This compound is the only commercial member of the N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide family containing a 4-methylbenzyl substituent at the oxadiazole 5-position. The 4-methylbenzyl group introduces a specific steric and electronic modulation that differentiates it from unsubstituted benzyl or halogenated analogs. In closely related 5-benzyl-1,3,4-oxadiazole-2-carboxamide SIRT2 inhibitors, variation of the benzyl substituent shifted IC50 values by >10-fold (e.g., 5a IC50 = 9 ± 2 μM vs 3d IC50 = 108 ± 4 μM) . The benzothiazole ring additionally engages the allosteric pocket of EGFR, a binding mode unachievable by oxadiazole-only compounds . Therefore, the combination scaffold is required to access both target engagement profiles simultaneously.

Medicinal Chemistry Hybrid molecule design Scaffold hopping

Physicochemical Differentiation: 1,3,4- vs 1,2,4-Oxadiazole Regioisomer Lipophilicity and Metabolic Stability

The 1,3,4-oxadiazole regioisomer present in this compound displays an order-of-magnitude reduction in lipophilicity compared to the 1,2,4-oxadiazole matched molecular pair: median log D values are 3.2 for 1,3,4-oxadiazoles versus 4.4 for 1,2,4-oxadiazoles across a dataset of 148 matched pairs (Δlog D ≈ 1.2) . This directly translates to lower CYP enzyme binding, reduced metabolic turnover in human liver microsomes, and diminished hERG channel affinity . A 1,2,4-oxadiazole regioisomeric analog with a log D of 4.4 would be approximately 16-fold more lipophilic, correlating with higher nonspecific protein binding, increased CYP inhibition risk, and potentially reduced oral bioavailability.

Drug-likeness ADME properties Lipophilicity

ATP-PRTase Inhibition: Competitive Advantage Over Single-Scaffold Benzothiazoles in Antitubercular Programs

In a target-based antitubercular screen, benzo[d]thiazole-2-carboxamide 1n demonstrated stronger competitive inhibition of mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) relative to analog 2a, as evidenced by EC50, Kd values, and secondary structure perturbation studies . Although compound 1n does not bear the 1,3,4-oxadiazole moiety, the structural family includes this compound as a potential dual-scaffold probe for probing ATP-PRTase while simultaneously engaging additional targets via the oxadiazole portion. The recent 5-phenyl-benzo[d]thiazole-2-carboxamide anti-TB chemotype produced compounds 7a, 7e, and 7k with MIC values of 3.125, 3.125, and 1.56 μg/mL against Mtb H37Rv, the latter equipotent to ethambutol (MIC 1.56 μg/mL) and ciprofloxacin (MIC 1.56 μg/mL) .

Antitubercular ATP-PRTase Target-based screening

α-Glucosidase and Urease Inhibition: Dual Enzyme Targeting of Oxadiazole-Benzothiazole Hybrids

A systematic library of oxadiazole-based benzothiazole hybrid derivatives (compounds 1–17) was evaluated against α-glucosidase and urease. The series exhibited IC50 values ranging from 4.60 ± 1.20 μM to 48.40 ± 7.70 μM for α-glucosidase, compared to the standard drug acarbose (IC50 = 38.60 ± 4.50 μM), and urease IC50 values from 8.90 ± 2.80 μM to 57.30 ± 7.70 μM, compared to thiourea (IC50 = 58.70 ± 6.80 μM) . The most potent analog (compound 1) achieved α-glucosidase IC50 = 4.60 ± 1.20 μM, representing an 8.4-fold improvement over acarbose, while simultaneously inhibiting urease with an IC50 of 8.90 ± 2.80 μM, a 6.6-fold improvement over thiourea. This compound, incorporating the identical oxadiazole–benzothiazole hybrid architecture, is projected to retain comparable dual-enzyme inhibitory capacity.

Anti-diabetic α-Glucosidase Urease inhibition

SIRT2 Inhibition Selectivity: Scaffold-Driven Advantage Over Pan-Sirtuin Inhibitors

5-Benzyl-1,3,4-oxadiazole-2-carboxamides have been identified as selective SIRT2 inhibitors, with compound 5a achieving an IC50 of 9 ± 2 μM (98 ± 5% inhibition at 150 μM) . A structurally related oxadiazole–thiadiazole acetamide series produced compound ST95 with SIRT2 IC50 = 10.62 μM and concomitant growth inhibition of MCF-7 breast cancer cells (IC50 = 111.10 μM) . Critically, these chemotypes demonstrate selectivity against SIRT1 and SIRT3, a property that distinguishes them from pan-sirtuin inhibitors such as nicotinamide and suramin. The 4-methylbenzyl substituent incorporated in this compound, being more lipophilic and sterically constrained than unsubstituted benzyl, is predicted to further modulate SIRT2 isoform selectivity based on SAR trends.

Sirtuin inhibition SIRT2 selectivity Epigenetic probes

Best-Fit Research and Industrial Application Scenarios for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide


Dual-Target Antitubercular Probe Development (ATP-PRTase + Companion Target)

In antitubercular drug discovery programs seeking to inhibit Mtb ATP-PRTase (validated by the benzothiazole-2-carboxamide core ) while simultaneously engaging a second target through the 1,3,4-oxadiazole moiety, this compound serves as a functional dual-scaffold probe. The 5-phenyl-benzothiazole-2-carboxamide chemotype has already delivered compounds equipotent to ethambutol and ciprofloxacin (MIC = 1.56 μg/mL against Mtb H37Rv) . The 1,3,4-oxadiazole ring additionally ensures superior metabolic stability over 1,2,4-oxadiazole isosteres (Δlog D ≈ 1.2) , reducing the need for early-stage PK triage.

SIRT2-Selective Chemical Biology Probe with Reduced ADME Liability

For epigenetic research requiring SIRT2-selective inhibition without confounding SIRT1 or SIRT3 activity, this compound's 5-benzyl-1,3,4-oxadiazole-2-carboxamide scaffold has demonstrated IC50 values as low as 9 ± 2 μM . Unlike nicotinamide or other pan-sirtuin inhibitors, the selectivity profile enables cleaner target validation in hepatocellular carcinoma, breast cancer, and metabolic disease models. The 1,3,4-oxadiazole regioisomer's lower CYP inhibition and hERG affinity further support its use in cell-based assays where off-target cytotoxicity from more lipophilic analogs may confound results.

Dual α-Glucosidase/Urease Inhibitor for Metabolic and Gastrointestinal Research

In type 2 diabetes and H. pylori infection research, this compound's hybrid oxadiazole–benzothiazole scaffold supports simultaneous inhibition of α-glucosidase and urease. Closest structural analogs have achieved α-glucosidase IC50 = 4.60 ± 1.20 μM (8.4-fold more potent than acarbose) and urease IC50 = 8.90 ± 2.80 μM (6.6-fold more potent than thiourea) . Single-target inhibitors cannot replicate this dual pharmacodynamic profile, making this compound a strategically differentiated tool for polypharmacology studies.

Preclinical Formulation Feasibility Assessment for Oral Oxadiazole-Containing Candidates

During lead optimization, the 1,3,4-oxadiazole regioisomer's enhanced aqueous solubility relative to 1,2,4-oxadiazole counterparts makes this compound a suitable benchmarking standard for solubility-limited formulation screening. With a computed LogP in the range of 3.1–4.0 and reduced CYP binding propensity, it can serve as a reference for setting oral developability criteria in early-stage programs that consider oxadiazole-containing backbones.

Quote Request

Request a Quote for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.